Norethindrone Acetate 3-Ethyl Ether Norethindrone Acetate 3-Ethyl Ether
Brand Name: Vulcanchem
CAS No.: 50717-99-2
VCID: VC21095901
InChI: InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1
SMILES: CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C
Molecular Formula: C24H32O3
Molecular Weight: 368.5 g/mol

Norethindrone Acetate 3-Ethyl Ether

CAS No.: 50717-99-2

Cat. No.: VC21095901

Molecular Formula: C24H32O3

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Norethindrone Acetate 3-Ethyl Ether - 50717-99-2

Specification

CAS No. 50717-99-2
Molecular Formula C24H32O3
Molecular Weight 368.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1
Standard InChI Key BKNXOKQXQDHUJC-KAGYXSEVSA-N
Isomeric SMILES CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C
SMILES CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C
Canonical SMILES CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

Norethindrone Acetate 3-Ethyl Ether is known by several names in scientific literature and chemical databases. The table below presents the key identifiers associated with this compound:

ParameterInformation
Primary NameNorethindrone Acetate 3-Ethyl Ether
Common Synonyms3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate; Norethisterone Acetate Impurity I
IUPAC Name[(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
CAS Registry Number50717-99-2
Molecular FormulaC₂₄H₃₂O₃
Molecular Weight368.51 g/mol
European Community (EC) Number610-565-0

The compound is officially recognized as "Norethisterone Acetate Impurity I" in the European Pharmacopoeia (EP), highlighting its significance in pharmaceutical quality control frameworks .

Chemical Structure and Properties

Norethindrone Acetate 3-Ethyl Ether possesses a complex steroid structure derived from the 19-norpregna steroid skeleton. The key structural features include:

  • A cyclopentanoperhydrophenanthrene ring system (steroid nucleus)

  • An ethoxy group (-OCH₂CH₃) at the 3-position

  • An ethynyl group (-C≡CH) at the 17α-position

  • An acetate ester group (-OCOCH₃) at the 17β-position

  • Absence of the angular methyl group at C-10 (hence "19-nor" in the name)

This structure differs from the parent compound Norethindrone Acetate primarily by the presence of the ethoxy group at position 3, where Norethindrone Acetate has a ketone (C=O) group instead . The compound has several synonyms including "3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate" and "Norethisterone acetate impurity I [EP]" .

Physical properties of Norethindrone Acetate 3-Ethyl Ether include:

PropertyDescription
Physical StateSolid
SolubilityLimited water solubility; soluble in organic solvents
Chemical StabilityStable under normal laboratory conditions
Melting PointNot extensively documented
AppearanceWhite to off-white solid
Hazard TypeClassificationGHS Statement
CarcinogenicityCategory 2H351: Suspected of causing cancer
MutagenicityCategory 2H341: Suspected of causing genetic defects
Reproductive ToxicityCategory 1H360: May damage fertility or the unborn child
WHMIS ClassificationD2AVery toxic material causing other toxic effects. Reproductive hazard

These classifications highlight the need for stringent safety measures when handling this compound, particularly in laboratory and manufacturing settings.

Analytical Methods and Detection

Chromatographic Techniques

The detection and quantification of Norethindrone Acetate 3-Ethyl Ether in pharmaceutical preparations require sophisticated analytical techniques. Several methods have been developed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying NAE3EE, typically employing C18 or C8 reverse-phase columns with UV detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers enhanced sensitivity and specificity, enabling detection at trace levels and structural confirmation.

  • Gas Chromatography (GC): May be used for volatile derivatives or after appropriate sample preparation.

These analytical methods are essential for pharmaceutical quality control and stability studies, allowing for the detection and quantification of NAE3EE at very low concentrations.

Spectroscopic Identification

Spectroscopic techniques provide valuable tools for structural confirmation and characterization of Norethindrone Acetate 3-Ethyl Ether:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, with characteristic signals for the ethoxy group at the 3-position.

  • Mass Spectrometry: Provides information on molecular weight and fragmentation patterns, aiding in identification and structural elucidation.

  • Infrared Spectroscopy (IR): Shows characteristic absorption bands for key functional groups, helping confirm the structure.

These techniques, particularly when used in combination, provide comprehensive identification and characterization of NAE3EE in various contexts.

Research Applications

Reference Standards in Quality Control

Regulatory Considerations

Pharmacopeial Status

Norethindrone Acetate 3-Ethyl Ether is recognized in official pharmacopeias as an impurity of Norethindrone Acetate. In the European Pharmacopoeia, it is specifically listed as "Norethisterone Acetate Impurity I" , indicating its significance in regulatory contexts.

This pharmacopeial recognition establishes official standards for:

  • Identification tests

  • Quantitative limits

  • Analytical methods

These standards provide a framework for ensuring consistent quality control across different manufacturers and regions.

Comparison with Related Compounds

Norethindrone Acetate 3-Ethyl Ether belongs to a family of structurally related compounds, including other norethindrone derivatives and impurities. Understanding the similarities and differences between these compounds is valuable for analytical, research, and regulatory purposes.

The following table presents a comparison of NAE3EE with closely related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesPrimary Use/Significance
Norethindrone Acetate 3-Ethyl EtherC₂₄H₃₂O₃368.51Ethoxy group at 3-position, acetate at 17-positionImpurity in NETA products
Norethindrone AcetateC₂₂H₂₈O₃340.46Ketone at 3-position, acetate at 17-positionActive pharmaceutical ingredient
NorethindroneC₂₀H₂₆O₂298.42Ketone at 3-position, hydroxyl at 17-positionActive pharmaceutical ingredient
Norethindrone 3-Ethyl EtherC₂₂H₃₀O₂326.48Ethoxy group at 3-position, hydroxyl at 17-positionRelated impurity

These structural relationships are important for analytical method development, as closely related compounds may present challenges in chromatographic separation and identification.

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